molecular formula C15H13N5 B2492308 N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 1795514-43-0

N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2492308
CAS RN: 1795514-43-0
M. Wt: 263.304
InChI Key: UZDJWYOAJAENFL-UHFFFAOYSA-N
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Description

“N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound. It contains a triazolopyrimidine core, which is a type of heterocyclic compound . The compound also contains a phenyl group and a propargyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Cu(I) catalyzed [3 + 2] dipolar cycloaddition . In one method, N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates were used as starting materials . The reaction was carried out under mild conditions and yielded the corresponding formamides .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a triazolopyrimidine core, a phenyl group, and a propargyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, it has been reported that similar compounds can undergo visible-light-induced oxidative formylation with molecular oxygen in the absence of an external photosensitizer . The mechanism of this reaction involves both the starting material and the product acting as photosensitizers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Based on the available data, it can be inferred that the compound is likely to be a solid at room temperature . Other properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.

properties

IUPAC Name

N-methyl-5-phenyl-N-prop-2-ynyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-3-9-19(2)14-10-13(12-7-5-4-6-8-12)18-15-16-11-17-20(14)15/h1,4-8,10-11H,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDJWYOAJAENFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)C1=CC(=NC2=NC=NN12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

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